6-Ethyl-2-hydroxyquinoline-4-carboxylic acid
Description
6-Ethyl-2-hydroxyquinoline-4-carboxylic acid is a quinoline derivative characterized by an ethyl group at position 6, a hydroxyl group at position 2, and a carboxylic acid moiety at position 4 (Figure 1). The quinoline scaffold is widely studied in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .
Figure 1: Structure of 6-Ethyl-2-hydroxyquinoline-4-carboxylic Acid
O
|
C-OH
\
Quinoline backbone with -CH2CH3 at C6 and -COOH at C4
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
6-ethyl-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-7-3-4-10-8(5-7)9(12(15)16)6-11(14)13-10/h3-6H,2H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
JMKUOXCXZYDJGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
Mechanism
The methyl group at position 4 undergoes oxidation to a carboxylic acid via a radical or ionic pathway, facilitated by strong oxidizers like KMnO₄. The ethyl group at position 6 remains unaffected due to its stability under these conditions.
Key Data
Halogenomethylquinoline Oxidation
A patent-validated method involving oxidation of a halogenomethyl precursor.
Reaction Pathway
-
Starting Material : 6-Ethyl-2-hydroxy-4-chloromethylquinoline
-
Oxidizing Agent : Hydrogen peroxide (H₂O₂) in alkaline medium
-
Conditions :
-
Temperature: 50–70°C
-
Mole Ratio (H₂O₂:substrate): 1:15 to 1:20
-
Catalyst: Alkali metal hydroxide (NaOH/KOH)
-
Mechanism
The chloromethyl group (-CH₂Cl) is oxidized to -COOH via a nucleophilic substitution mechanism, where H₂O₂ acts as an oxidizing agent in a basic environment. The ethyl group at position 6 remains intact.
Key Data
Friedländer Synthesis
A condensation reaction between o-aminoacetophenone derivatives and ketones, optimized for quinoline derivatives.
Reaction Pathway
-
Starting Materials :
-
o-Aminoacetophenone derivative with an ethyl group at position 6
-
β-Ketoester (e.g., ethyl acetoacetate)
-
-
Catalyst : Molecular iodine (I₂) or nano ZnO
-
Conditions :
-
Solvent: Ethanol or solvent-free
-
Temperature: 95–105°C (reflux)
-
Reaction Time: 1–6 hours
-
Mechanism
The o-aminoacetophenone undergoes cyclocondensation with the β-ketoester, forming the quinoline ring. Subsequent oxidation or hydrolysis introduces the carboxylic acid group at position 4.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–85% | |
| Catalyst Efficiency | I₂ ≥ nano ZnO | |
| Scalability | High (industrial batches) |
Microwave-Assisted Synthesis
A modern approach utilizing microwave irradiation for rapid synthesis.
Reaction Pathway
-
Starting Materials :
-
6-Ethyl-2-hydroxyquinoline-4-carboxylic acid precursors
-
Oxidizing agents (e.g., KMnO₄)
-
-
Conditions :
-
Microwave Power: 300–600 W
-
Reaction Time: 1–2 minutes
-
Solvent: Ethanol or aqueous medium
-
Mechanism
Microwave irradiation accelerates the oxidation of intermediates (e.g., methyl to carboxylic acid) by reducing reaction times and improving energy efficiency.
Key Data
A summary of the most effective routes is provided below:
| Method | Advantages | Limitations |
|---|---|---|
| Oxidation (KMnO₄) | High yield, scalable | Harsh conditions, byproducts |
| H₂O₂ Oxidation | Mild conditions, high purity | Requires precise stoichiometry |
| Friedländer | Flexible substituent control | Multi-step process |
| Microwave | Rapid synthesis, energy-efficient | Equipment dependence |
Optimization Strategies
Reagent Selection
Solvent Systems
Biological Activity
6-Ethyl-2-hydroxyquinoline-4-carboxylic acid (also known as 6-Ethyl-2-hydroxy-4-quinolinecarboxylic acid) is a derivative of quinoline that has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological effects.
The molecular formula of 6-Ethyl-2-hydroxyquinoline-4-carboxylic acid is , with a molecular weight of approximately 201.21 g/mol. Its structure features a hydroxyl group and a carboxylic acid functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.21 g/mol |
| IUPAC Name | 6-Ethyl-2-hydroxyquinoline-4-carboxylic acid |
Antimicrobial Activity
Research indicates that derivatives of quinoline, including 6-Ethyl-2-hydroxyquinoline-4-carboxylic acid, exhibit significant antimicrobial properties. A study assessing various quinoline derivatives demonstrated that this compound effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of 6-Ethyl-2-hydroxyquinoline-4-carboxylic acid has been evaluated through in vitro studies. It was found to induce apoptosis in cancer cell lines, particularly in colon adenocarcinoma cells. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased cell death in resistant cancer cells compared to normal fibroblasts .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit key inflammatory cytokines, thereby reducing inflammation in models of acute lung injury .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study on the antimicrobial effects of various quinoline derivatives highlighted that 6-Ethyl-2-hydroxyquinoline-4-carboxylic acid exhibited superior activity against Candida albicans, with an MIC value significantly lower than that of standard antifungal agents .
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound selectively targets doxorubicin-resistant colon cancer cells, showing an IC50 value markedly lower than that for sensitive cell lines. This selectivity suggests potential for development as a targeted cancer therapy .
- Inflammation Models : In animal models of inflammation, administration of 6-Ethyl-2-hydroxyquinoline-4-carboxylic acid resulted in reduced levels of pro-inflammatory markers such as TNF-alpha and IL-6, indicating its efficacy in modulating inflammatory responses .
The biological activities of 6-Ethyl-2-hydroxyquinoline-4-carboxylic acid can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Modulation : The compound can bind to specific receptors associated with cell signaling pathways, affecting cellular responses to stimuli.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
6-Ethyl-2-hydroxyquinoline-4-carboxylic acid serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its structure allows for various modifications that can lead to the development of novel compounds with enhanced properties. For instance, derivatives of quinoline-4-carboxylic acids have been synthesized and evaluated for their potential as pharmaceutical intermediates .
| Compound | Synthesis Method | Yield (%) |
|---|---|---|
| 2-Hydroxyquinoline-4-carboxylic acid | Reaction with isatin | 65-72% |
| Quinoline-4-carboxamide | Chlorination and amide formation | Optimized for low nanomolar potency |
Antimicrobial and Anticancer Properties
Research has indicated that 6-Ethyl-2-hydroxyquinoline-4-carboxylic acid exhibits significant biological activities, including antimicrobial and anticancer effects. Studies have shown that quinoline derivatives can inhibit the growth of various cancer cell lines, suggesting that they may serve as potential therapeutic agents.
- Anticancer Activity : A study highlighted the efficacy of benzene-poly-carboxylic acid complexes, which include derivatives like 6-Ethyl-2-hydroxyquinoline-4-carboxylic acid, in inducing apoptosis in breast cancer cells .
- Antimicrobial Activity : Several quinoline derivatives have demonstrated antimicrobial properties against a range of pathogens, making them candidates for developing new antibiotics .
Medicinal Applications
Therapeutic Potential
The therapeutic potential of 6-Ethyl-2-hydroxyquinoline-4-carboxylic acid is being explored in various contexts:
- Cancer Therapy : Its derivatives are being investigated for their ability to target specific pathways involved in cancer cell proliferation and survival.
- Antimalarial Activity : Some studies have focused on the antimalarial properties of quinoline derivatives, emphasizing their novel mechanisms of action against Plasmodium falciparum, which causes malaria .
| Therapeutic Area | Activity | Reference |
|---|---|---|
| Cancer | Induces apoptosis in MCF-7 cells | |
| Malaria | Inhibits translation elongation factor 2 |
Industrial Applications
Catalysts and Material Development
In industrial settings, 6-Ethyl-2-hydroxyquinoline-4-carboxylic acid is utilized as a catalyst in various chemical reactions. Its ability to facilitate reactions efficiently makes it valuable in the production of new materials and chemicals.
- Catalytic Applications : The compound has been employed in reactions requiring specific catalytic activity, enhancing reaction rates and yields.
- Material Science : Its derivatives are being studied for their potential use in developing new materials with unique properties, such as improved mechanical strength or thermal stability .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or catalytic conditions. For example:
-
Methyl ester formation : Treatment with methanol in the presence of concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) yields the corresponding methyl ester. This reaction typically proceeds at 60–80°C for 6–8 hours with yields >85% .
| Substrate | Reagent | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 6-Ethyl-2-hydroxyquinoline-4-carboxylic acid | Methanol | H₂SO₄ | 60°C, 6 hr, reflux | Methyl 6-ethyl-2-hydroxyquinoline-4-carboxylate | 87% |
Amide Formation
The acid readily forms amides via activation with coupling agents. A Pfitzinger reaction derivative study demonstrated:
-
EDC/HOBt-mediated coupling : Reaction with primary or secondary amines in dimethylformamide (DMF) at 25°C for 12–24 hours produces stable amides. For example, coupling with benzylamine achieved 92% yield .
| Amine | Coupling Agent | Solvent | Time | Product | Yield |
|---|---|---|---|---|---|
| Benzylamine | EDC/HOBt | DMF | 24 hr | 6-Ethyl-2-hydroxyquinoline-4-carboxamide (N-benzyl) | 92% |
Oxidation:
The hydroxyl group at position 2 can be oxidized to a ketone under strong oxidative conditions:
-
Alkaline KMnO₄ oxidation : Heating with potassium permanganate (KMnO₄) in aqueous NaOH at 80°C converts the hydroxyl group to a ketone, yielding 6-ethyl-2-oxoquinoline-4-carboxylic acid (75% yield) .
Reduction:
The quinoline ring undergoes partial reduction:
-
Catalytic hydrogenation : Using Pd/C under H₂ (1 atm) in ethanol reduces the pyridine ring to a tetrahydroquinoline derivative (68% yield) .
Halogenation and Functionalization
The electron-deficient C-3 position undergoes electrophilic substitution:
-
Bromination : Treatment with bromine (Br₂) in acetic acid at 50°C introduces a bromine atom at C-3, forming 3-bromo-6-ethyl-2-hydroxyquinoline-4-carboxylic acid (82% yield) .
| Reagent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| Br₂ | Acetic acid | 50°C | 3-Bromo-6-ethyl-2-hydroxyquinoline-4-carboxylic acid | 82% |
Cyclization and Ring Expansion
The compound participates in cyclization reactions to form fused heterocycles:
-
Thermal cyclization : Heating in Dowtherm A (a eutectic mixture) at 135°C for 16 hours generates a naphthyridine derivative via intramolecular condensation (61% yield) .
Metal Complexation
The hydroxyl and carboxylate groups enable coordination with transition metals:
-
Copper(II) complexes : Reaction with CuCl₂ in ethanol forms a stable 1:2 (metal:ligand) complex, characterized by UV-Vis and ESR spectroscopy .
Alkylation and Arylation
The hydroxyl group undergoes alkylation under basic conditions:
-
Methylation : Treatment with methyl iodide (CH₃I) and K₂CO₃ in acetone produces the 2-methoxy derivative (78% yield) .
| Alkylating Agent | Base | Solvent | Product | Yield |
|---|---|---|---|---|
| CH₃I | K₂CO₃ | Acetone | 6-Ethyl-2-methoxyquinoline-4-carboxylic acid | 78% |
Decarboxylation
Thermal decarboxylation occurs under strong acidic conditions:
-
H₂SO₄-mediated decarboxylation : Heating in concentrated H₂SO₄ at 120°C removes the carboxylic acid group, yielding 6-ethyl-2-hydroxyquinoline (64% yield) .
Photochemical Reactions
UV irradiation in the presence of singlet oxygen sensitizers (e.g., rose bengal) generates quinone derivatives via [4+2] cycloaddition, though this pathway remains under investigation .
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Structural Modifications and Physicochemical Properties
The biological and chemical profiles of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:
*LogP values are estimated based on analogous structures.
Key Observations:
- Bioactivity : The 2-phenyl derivative exhibits potent antibacterial activity against Staphylococcus aureus (MIC = 64 µg/mL), attributed to the phenyl group enhancing hydrophobic interactions with bacterial targets .
- Enzyme Inhibition : 6-Methoxy-2-aryl derivatives demonstrate P-glycoprotein inhibition, critical for overcoming multidrug resistance in cancer therapy .
Antibacterial Activity
- 2-Phenylquinoline-4-carboxylic Acid Derivatives: Exhibit broad-spectrum activity against Gram-positive (S. aureus, MIC = 64 µg/mL) and Gram-negative (E. coli, MIC = 128 µg/mL) bacteria. The phenyl group at C2 enhances target binding, while the carboxylic acid at C4 facilitates ionization at physiological pH .
- 6-Methoxy-2-arylquinoline-4-carboxylic Acid: Lacks direct antibacterial activity but inhibits P-glycoprotein, reversing drug resistance in cancer cells .
Q & A
Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
